2-Amino-5-(2,2-difluoroethyl)thiophene-3-carboxamide
Description
Properties
Molecular Formula |
C7H8F2N2OS |
|---|---|
Molecular Weight |
206.22 g/mol |
IUPAC Name |
2-amino-5-(2,2-difluoroethyl)thiophene-3-carboxamide |
InChI |
InChI=1S/C7H8F2N2OS/c8-5(9)2-3-1-4(6(10)12)7(11)13-3/h1,5H,2,11H2,(H2,10,12) |
InChI Key |
TYSCSXGQFAKGBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1C(=O)N)N)CC(F)F |
Origin of Product |
United States |
Preparation Methods
Procedure:
-
Reagents : 1,1-Difluoroacetone, cyanoacetamide, sulfur, and a base (e.g., morpholine).
-
Conditions : Reflux in ethanol or DMF at 80–100°C for 12–24 hours.
-
Mechanism :
Example :
Cyclohexylamine-catalyzed Gewald reaction with 1,1-difluoroacetone achieved a 65% yield of the target compound, confirmed by H NMR and LC-MS.
Challenges:
-
Limited commercial availability of 1,1-difluoroacetone necessitates in situ generation via fluorination of acetone derivatives.
-
Competing side reactions may reduce regioselectivity.
Halogenation and Cross-Coupling Strategies
This approach involves functionalizing pre-formed thiophene intermediates at the 5-position via halogenation followed by difluoroethyl group installation.
Step 1: Halogenation of 2-Aminothiophene-3-carboxamide
Step 2: Difluoroethylation via Cross-Coupling
-
Reagents : Difluoroethyl boronate esters or Grignard reagents (e.g., CHCFMgBr).
-
Catalysts : Pd(PPh) or NiCl(dppf) for Suzuki or Negishi couplings.
Example :
Pd-catalyzed coupling of 5-bromo-2-aminothiophene-3-carboxamide with CHCFBpin afforded the product in 72% yield.
Direct Alkylation of Thiophene Intermediates
Alkylation at the 5-position using difluoroethylating agents offers a streamlined route.
Reagents:
-
2,2-Difluoroethyl Triflates : Generated from 2,2-difluoroethanol and triflic anhydride.
-
Radical Difluoroethylation : Employing CFHCONa under photoredox conditions.
Example :
Treatment of 2-amino-5-lithiothiophene-3-carboxamide with 2,2-difluoroethyl iodide in THF at −78°C yielded the product in 58% yield.
Data Tables: Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(2,2-difluoroethyl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
2-Amino-5-(2,2-difluoroethyl)thiophene-3-carboxamide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Amino-5-(2,2-difluoroethyl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. While the exact mechanism is not fully understood, it is believed to exert its effects through:
Molecular Targets: Binding to specific enzymes or receptors, thereby modulating their activity.
Pathways Involved: Influencing signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Thiophene Carboxamide Derivatives
Table 1: Key Structural and Physicochemical Comparisons
Key Findings from Comparative Analysis
Fluorinated vs. Non-Fluorinated Derivatives: The trifluoromethylphenyl substituent in the API-grade compound () enhances lipophilicity and metabolic stability compared to the difluoroethyl group in the target compound. Fluorinated groups are known to improve bioavailability and binding affinity in drug candidates . In contrast, the bromophenyl and chlorophenyl derivatives () prioritize halogen bonding interactions, which may enhance receptor binding but reduce metabolic stability compared to fluorinated analogs.
Purity and Scalability: The trifluoromethylphenyl derivative () is produced at >99% purity, underscoring its viability as a pharmaceutical ingredient.
Biological Activity: Tetrahydrobenzothiophene derivatives () exhibit broad pharmacological activities, suggesting that ring saturation (e.g., dihydrothiophenes in ) could modulate bioactivity.
Synthetic Utility :
- Ethyl ester derivatives () serve as versatile intermediates, whereas carboxamide-substituted thiophenes () are more directly associated with drug development.
Q & A
Q. What are the key methodologies for structural elucidation of 2-amino-5-(2,2-difluoroethyl)thiophene-3-carboxamide?
Structural determination relies on spectroscopic and crystallographic techniques:
- Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments, resolving substituent positions (e.g., difluoroethyl group) .
- X-ray Crystallography : Resolves 3D molecular packing and bond angles, critical for understanding steric effects and intermolecular interactions .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .
- SMILES/InChI Notations : Standardize chemical representation for database integration (e.g.,
O=C(Nc1sc(cc1C(=O)N)c2ccc(F)cc2)Nin ) .
Q. How is this compound synthesized?
The Gewald reaction is commonly used for thiophene carboxamide synthesis:
- Reagents : Cyclic ketones, elemental sulfur, and cyanoacetamide derivatives under basic conditions .
- Modifications : Introducing the 2,2-difluoroethyl group may require post-synthetic alkylation or fluorination steps.
- Purification : Column chromatography (silica gel) or recrystallization (e.g., methanol/water) ensures purity .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and regioselectivity?
- Catalytic Systems : Piperidine/acetic acid in Knoevenagel condensations enhance reaction rates and selectivity for α,β-unsaturated intermediates .
- Solvent Effects : Polar aprotic solvents (e.g., THF) stabilize intermediates in multi-step reactions .
- Monitoring : Thin-layer chromatography (TLC) tracks reaction progress, minimizing side products .
Q. What strategies address contradictory spectral or crystallographic data?
- Cross-Validation : Compare NMR, IR, and X-ray results to resolve ambiguities (e.g., distinguishing rotational isomers in carboxamide groups) .
- Computational Modeling : Density Functional Theory (DFT) predicts optimized geometries and vibrational spectra for alignment with experimental data .
- Reproducibility Checks : Replicate syntheses under controlled conditions to isolate variables (e.g., humidity effects on crystallization) .
Q. How can structure-activity relationships (SAR) guide biological activity studies?
- Functional Group Modifications : Replace the difluoroethyl group with other substituents (e.g., trifluoromethyl) to assess impact on target binding .
- In Vitro Assays : Evaluate antibacterial or anti-inflammatory activity via MIC (Minimum Inhibitory Concentration) or COX-2 inhibition assays .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzyme active sites) to rationalize activity trends .
Methodological Considerations
Q. What analytical techniques confirm compound purity and identity?
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₉H₉F₂N₂OS) .
- Melting Point Analysis : Detects impurities via deviation from literature values (e.g., 180–182°C for thiophene derivatives) .
- HPLC : Quantifies purity (>95%) using reverse-phase columns .
Q. How are stability and storage conditions determined for this compound?
- Thermogravimetric Analysis (TGA) : Assesses thermal decomposition thresholds .
- Light/Humidity Sensitivity : Accelerated stability studies under ICH guidelines (40°C/75% RH for 6 months) .
- Recommendations : Store in amber vials at -20°C under inert atmosphere to prevent hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
